molecular formula C16H10F3N3O2 B7466035 2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B7466035
M. Wt: 333.26 g/mol
InChI Key: DEXQAIBKQQIWPO-UHFFFAOYSA-N
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Description

2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-fluorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the benzamide moiety: The oxadiazole intermediate is then reacted with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of fluorine atoms and the oxadiazole ring can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
  • 2,4-difluoro-N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
  • 2,4-difluoro-N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Uniqueness

2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is unique due to the specific arrangement of fluorine atoms and the oxadiazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-difluoro-N-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2/c17-9-5-6-11(13(19)7-9)16(23)20-8-14-21-15(22-24-14)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXQAIBKQQIWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CNC(=O)C3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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